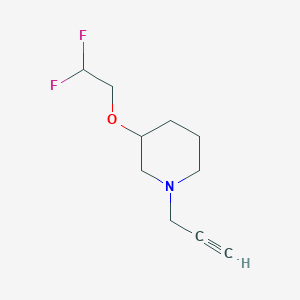
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the difluoroethoxy group imparts distinct characteristics to the molecule, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine typically involves the reaction of piperidine derivatives with difluoroethoxy-containing reagents. One common method includes the use of 2,2-difluoroethanol as a starting material, which undergoes a series of reactions to introduce the difluoroethoxy group onto the piperidine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2,2-Trifluoroethoxy)-1-prop-2-ynylpiperidine: This compound has a trifluoroethoxy group instead of a difluoroethoxy group, which can result in different chemical properties and reactivity.
2-(2,2-Difluoroethoxy)-6-methylpiperidine: A similar compound with a methyl group on the piperidine ring, which may alter its biological activity and applications.
Uniqueness
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxy)-1-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c1-2-5-13-6-3-4-9(7-13)14-8-10(11)12/h1,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRFLXMVYQNQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC(C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2980857.png)

![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)
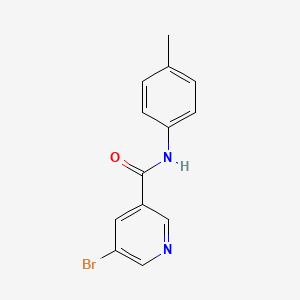
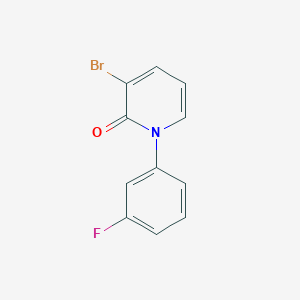

![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)
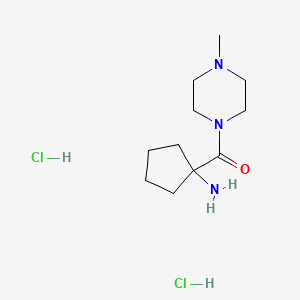
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)
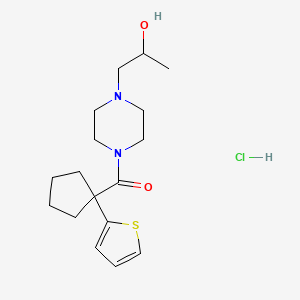

![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)
